N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and triazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the coupling of the intermediates under controlled temperature and pH conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-(1,3-benzodioxol-5-yl)-3-((4-methylphenyl)sulfanyl)-1-propanone
- 3-(benzodioxol-5-yl)propionic acid
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is unique due to its combination of a benzodioxole ring, a triazole ring, and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
3869-01-0 |
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Molecular Formula |
C20H20N4O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24-19(14-6-4-5-13(2)9-14)22-23-20(24)28-11-18(25)21-15-7-8-16-17(10-15)27-12-26-16/h4-10H,3,11-12H2,1-2H3,(H,21,25) |
InChI Key |
BRMIXTPCWXMNKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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